molecular formula C9H9NO4 B1425331 Methyl 4-methyl-2-nitrobenzoate CAS No. 20587-29-5

Methyl 4-methyl-2-nitrobenzoate

Cat. No. B1425331
CAS RN: 20587-29-5
M. Wt: 195.17 g/mol
InChI Key: CJVACYDFVBINGD-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-nitrobenzoate is a chemical compound that belongs to the class of organic compounds known as nitrobenzoates. This compound has been widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Methyl 4-methyl-2-nitrobenzoate has been used in scientific research as a starting material for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It has also been used as a model compound for the study of various chemical reactions such as nucleophilic substitution, reduction, and oxidation. Additionally, Methyl 4-methyl-2-nitrobenzoate has been used as a fluorescent probe for the detection of various biological molecules such as proteins, nucleic acids, and lipids.

Mechanism Of Action

The mechanism of action of Methyl 4-methyl-2-nitrobenzoate is not fully understood, but it is believed to involve the formation of reactive intermediates such as nitrenes and arynes. These intermediates can undergo various chemical reactions such as addition, elimination, and rearrangement, leading to the formation of new organic compounds. Additionally, Methyl 4-methyl-2-nitrobenzoate can undergo photochemical reactions under UV light, leading to the formation of highly reactive species such as singlet oxygen and free radicals.

Biochemical And Physiological Effects

The biochemical and physiological effects of Methyl 4-methyl-2-nitrobenzoate are not well studied, but it is believed to be relatively non-toxic and non-carcinogenic. However, it can cause skin and eye irritation upon contact, and inhalation of its vapors can cause respiratory irritation. Additionally, Methyl 4-methyl-2-nitrobenzoate can react with various biological molecules such as proteins and nucleic acids, leading to the formation of adducts and other modifications.

Advantages And Limitations For Lab Experiments

Methyl 4-methyl-2-nitrobenzoate has several advantages for lab experiments, including its relatively low cost, high purity, and easy availability. It is also a versatile starting material for the synthesis of various organic compounds. However, it has some limitations, including its low solubility in water and some organic solvents, and its potential reactivity with various biological molecules.

Future Directions

There are several future directions for the study of Methyl 4-methyl-2-nitrobenzoate, including its use as a fluorescent probe for the detection of various biological molecules, its application in the synthesis of new pharmaceuticals and agrochemicals, and its study as a model compound for various chemical reactions. Additionally, further studies are needed to investigate its potential toxicity and environmental impact, as well as its potential applications in other fields such as materials science and nanotechnology.
Conclusion:
Methyl 4-methyl-2-nitrobenzoate is a versatile and useful compound that has been widely used in scientific research. Its unique properties and potential applications in various fields make it an important compound for the study of organic chemistry and biochemistry. Further studies are needed to fully understand its mechanism of action and potential applications, as well as its potential toxicity and environmental impact.

properties

IUPAC Name

methyl 4-methyl-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-3-4-7(9(11)14-2)8(5-6)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVACYDFVBINGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-2-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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